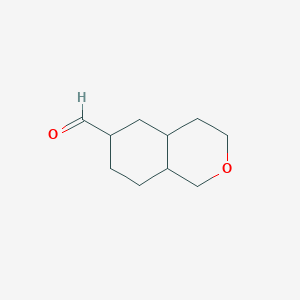

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde, also known as isochroman-6-carbaldehyde, is a cyclic organic compound with the molecular formula C9H12O2. It is a colorless liquid with a pleasant odor and is widely used in the field of organic chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis of Steroid Compounds

This compound has been used in the synthesis of steroid compounds. Specifically, it has been used in the total syntheses of steroid diketones of the cis-cis series by condensation with 2-methyl 2-cyclopenten-1-one . This process is part of the broader field of organic synthesis, where complex organic compounds are constructed by connecting simple ones together .

Synthesis of D-homosteroid Diketones

The compound has also been used in the synthesis of some D-homosteroid diketones of the cis-cis series having a 15-keto group. This was achieved by condensation with 2-methyl-2-cyclohexen-1-one . This is another example of its use in organic synthesis .

Production of Tetracyclic Hydroxy Diketone

The compound can be reduced with aluminum isopropoxide to yield a product which, when condensed with p-benzoquinone, yields a tetracyclic hydroxy diketone . This showcases its potential in the production of complex organic structures .

Synthesis of Benzopyran-annulated Pyrano[2,3-c]pyrazoles

The compound has been used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction . These derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities .

Production of Aminobenzopyran Frameworks

The compound has been used in the production of aminobenzopyran frameworks. This was achieved after nitro-containing products were reduced in tandem with iron (II) in an acidic medium . This demonstrates its versatility in the synthesis of various organic structures .

Potential Use in Medicinal Chemistry

Given the compound’s role in the synthesis of various organic structures, it has potential applications in medicinal chemistry. For instance, the benzopyran-annulated pyrano[2,3-c]pyrazoles synthesized using this compound have shown promising human Chk1 kinase growth inhibition , indicating potential use in the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h6,8-10H,1-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJLNJYLCFSLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCCC2CC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)

![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)

![2-[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2518226.png)

![N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2518228.png)